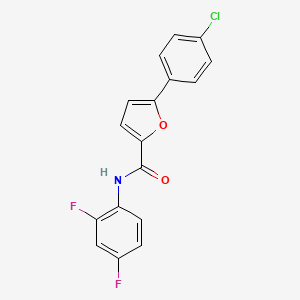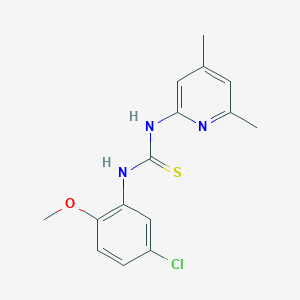
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is complex and involves multiple molecular targets. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX, 5-lipoxygenase, and activating AMP-activated protein kinase, as mentioned earlier. In addition, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II and IV, which are involved in various physiological processes, including acid-base balance, respiration, and bone remodeling.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce the proliferation and migration of cancer cells, improve insulin sensitivity and glucose tolerance, and reduce inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant and anti-angiogenic effects, which may contribute to its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is also commercially available, which makes it easily accessible for research purposes. However, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has some limitations, including its high cost and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide research, including its potential therapeutic applications in other diseases, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide may also be used as a tool compound to study the molecular mechanisms of carbonic anhydrase IX, 5-lipoxygenase, and AMP-activated protein kinase. In addition, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide may be modified to improve its pharmacological properties, such as its potency, selectivity, and bioavailability.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX, 5-lipoxygenase, and activating AMP-activated protein kinase. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its high cost and potential toxicity. There are several future directions for N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide research, including its potential therapeutic applications in other diseases and modification to improve its pharmacological properties.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide as a white solid, which can be purified by recrystallization. The chemical structure of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of a protein called carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
In diabetes research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-diabetic effects by activating a protein called AMP-activated protein kinase, which plays a critical role in regulating glucose and lipid metabolism.
In inflammation research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of an enzyme called 5-lipoxygenase, which is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-13(16)12(15)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPGLWHANFNYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)




![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)